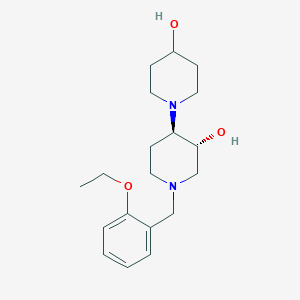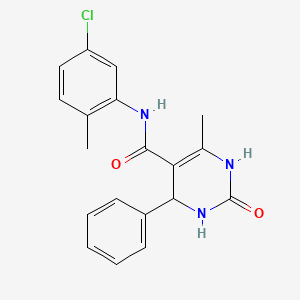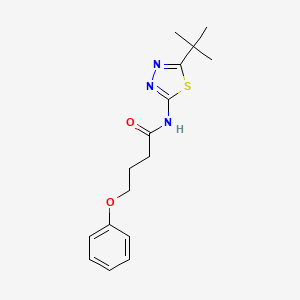
1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine, also known as DMNP, is a chemical compound that belongs to the piperazine family. It is a yellow crystalline powder that is used in various scientific research applications, including drug discovery and development.
作用機序
1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine acts as a selective serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation, motivation, and attention.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine release in the brain, improved cognitive function, and reduced anxiety and depression symptoms. 1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine has also been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments, including its selectivity for serotonin receptors and its potential therapeutic effects in the treatment of various diseases. However, 1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine also has limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are several future directions for 1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine research, including the development of new therapeutic applications, the study of its potential neuroprotective effects, and the investigation of its potential as a tool in neuroscience research. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine and to identify potential side effects and toxicity concerns.
In conclusion, 1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that has shown potential therapeutic effects in the treatment of various diseases and has been used as a tool in neuroscience research. While there are advantages and limitations to its use in lab experiments, there are several future directions for 1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine research that could lead to new therapeutic applications and a better understanding of its biochemical and physiological effects.
合成法
1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 1-(2,4-dimethylphenyl)piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. The synthesis of 1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine has been used in various scientific research applications, including drug discovery and development. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2,4-dimethylbenzyl)-4-(4-nitrophenyl)piperazine has also been used as a tool in neuroscience research to study the role of neurotransmitters in the brain.
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-4-17(16(2)13-15)14-20-9-11-21(12-10-20)18-5-7-19(8-6-18)22(23)24/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSWCSBEBLEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5051408.png)

![7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5051419.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5051445.png)
![4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5051447.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051462.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B5051466.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5051470.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B5051480.png)
![3-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5051486.png)